molecular formula C12H10ClNO B8618454 3-[(4-Chlorophenyl)methoxy]pyridine CAS No. 88166-61-4

3-[(4-Chlorophenyl)methoxy]pyridine

Cat. No. B8618454
CAS RN: 88166-61-4
M. Wt: 219.66 g/mol
InChI Key: MRCQMWBWZRQCDE-UHFFFAOYSA-N
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Patent
US04406690

Procedure details

To prewashed NaH (3×20 ml hexane) (2.52 g active NaH, 105 mmol) in dimethylformamide (DMF) (50 ml) is added 3-hydroxypyridine (10.0 g, 105 mmol) in DMF (50 ml) with cooling over 0.5 hour. The reaction mixture is stirred at RT for 1 hour and is then cooled to 15°. To this is rapidly added 4-chlorobenzyl chloride (16.25 g, 99.8 mmol) in 5 ml of DMF. The reaction is allowed to warm to RT, and is then poured into ice and extracted with chloroform (3×). The chloroform layers are combined, washed with water and with brine, dried over calcium sulfate and rotoevaporated. The crude product is poured into ice and extracted with ether (3×). The combined ether layers are washed with water and with brine, and dried over calcium sulfate to give 3-(4-chlorobenzyloxy)pyridine.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1>CN(C)C=O>[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][O:3][C:4]2[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=2)=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
16.25 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling over 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to 15°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
ADDITION
Type
ADDITION
Details
is then poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×)
WASH
Type
WASH
Details
washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate
ADDITION
Type
ADDITION
Details
The crude product is poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
WASH
Type
WASH
Details
The combined ether layers are washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(COC=2C=NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.